molecular formula C17H21ClN2O4 B112484 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 332187-61-8

1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Cat. No.: B112484
CAS No.: 332187-61-8
M. Wt: 352.8 g/mol
InChI Key: ORBJFEDABMATJI-UHFFFAOYSA-N
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Description

1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is a synthetic organic compound with the molecular formula C17H21ClN2O4 This compound is characterized by its spirocyclic structure, which includes a benzoxazine ring fused to a piperidine ring

Preparation Methods

The synthesis of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one typically involves several key steps:

Chemical Reactions Analysis

1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can undergo various chemical reactions, including:

Scientific Research Applications

1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is primarily related to its ability to interact with biological targets through its functional groups. The Boc group can be removed to reveal a free amine, which can then form hydrogen bonds or ionic interactions with proteins or enzymes. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBJFEDABMATJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519231
Record name tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332187-61-8
Record name tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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